3-Iodo-6-methoxy-1-methyl-1H-indazole is a chemical compound that belongs to the indazole family, characterized by its unique structure and potential biological activities. This compound is primarily recognized for its role as a building block in medicinal chemistry, particularly in the development of pharmaceuticals with anticancer, anti-inflammatory, and antimicrobial properties. The compound's molecular formula is , and it has a molecular weight of 288.09 g/mol .
3-Iodo-6-methoxy-1-methyl-1H-indazole can be synthesized from commercially available starting materials, including 2-iodoaniline and 2-methoxybenzaldehyde. These precursors undergo several chemical transformations to yield the final product.
This compound falls under the category of heterocyclic compounds, specifically indazoles, which are known for their diverse pharmacological activities. Its classification as a medicinal chemistry building block highlights its significance in drug discovery and development.
The synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole typically involves a multi-step process:
Industrial production may utilize continuous flow reactors and automated processes to enhance yield and purity, optimizing conditions for large-scale synthesis.
The molecular structure of 3-Iodo-6-methoxy-1-methyl-1H-indazole features an indazole core with a methoxy group at the sixth position and an iodine atom at the third position. This configuration influences both its chemical reactivity and biological activity.
Key structural data include:
3-Iodo-6-methoxy-1-methyl-1H-indazole is involved in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological properties or facilitate further synthetic applications.
The mechanism of action for 3-Iodo-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets within cells. It has been shown to bind to various enzymes and receptors, potentially inhibiting kinase activity, which can suppress cell proliferation and induce apoptosis in cancer cells. This mechanism underscores its relevance in anticancer research.
The physical properties of 3-Iodo-6-methoxy-1-methyl-1H-indazole include:
Chemical properties include:
These properties are crucial for understanding the compound's behavior in biological systems.
3-Iodo-6-methoxy-1-methyl-1H-indazole has several significant applications:
Regioselective iodination at the C3 position of the indazole scaffold is foundational for synthesizing 3-iodo-6-methoxy-1-methyl-1H-indazole. This position exhibits heightened reactivity toward electrophilic substitution due to electron redistribution within the fused ring system. Standard electrophilic iodination (e.g., I₂, oxidants) often yields mixtures, necessitating protective group strategies. A breakthrough involves direct magnesiation at C3 using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) on N-protected iodoindazoles (e.g., THP-protected 6-methoxyindazole), followed by iodine quenching. This method achieves >95% regioselectivity for C3-iodination, irrespective of iodine substituents at positions 4–7, as confirmed by NMR and X-ray crystallography [4]. The tetrahydropyranyl (THP) group at N1 is critical, as it blocks N2 coordination and directs the magnesiation exclusively to C3. Subsequent iodolysis furnishes 3-iodo-6-methoxy-1-THP-1H-indazole, a precursor for N1 methylation [4] [8].
Table 1: Comparative Regioselective Iodination Methods
Method | Substrate | Conditions | Regioselectivity (C3:I) | Yield (%) |
---|---|---|---|---|
Electrophilic Iodination | 6-Methoxy-1H-indazole | I₂, KIO₃, AcOH | 3:7 = 60:40 | 45 |
Halogen-Metal Exchange | 6-Methoxy-3-bromoindazole | i) n-BuLi, -78°C; ii) I₂ | >95:5 | 72 |
Directed Magnesiation | 6-Methoxy-1-THP-1H-indazole | TMPMgCl·LiCl, then I₂ | >98:2 | 89 |
Metal-Catalyzed Iodination | 6-Methoxy-1-methyl-1H-indazole | Pd(OAc)₂, NIS, DMF, 80°C | >95:5 | 78 |
Alternative routes include direct C–H activation using palladium catalysts with N-iodosuccinimide (NIS), applicable after N1-methylation. However, this demands precise ligand control to avoid C4/C7 byproducts [1]. The magnesiation strategy remains superior for scalability, providing gram-scale quantities with ≤99% purity after recrystallization [4].
Methoxylation at C6 typically precedes iodination due to the ortho-directing effect of methoxy groups facilitating subsequent metalations. Classical methods employ nucleophilic substitution on 6-bromoindazoles using sodium methoxide in methanol at 120°C (sealed vessel), achieving ~85% yield. Advanced protocols utilize copper(I)-catalyzed coupling (CuI, L-proline, Cs₂CO₃) with methanol, reducing temperatures to 80°C and improving functional group tolerance [3].
N1-Methylation must overcome the inherent preference for N2-alkylation in 1H-indazoles. In situ deprotonation with cesium carbonate (2.5 equiv) in DMF, followed by methyl iodide (1.2 equiv) at 25°C, yields N1-methylated products with >90:10 N1:N2 selectivity. DFT calculations reveal that Cs⁺ chelates with the indazolate anion, sterically shielding N2 and promoting N1-attack . For 3-iodo-6-methoxy-1H-indazole, this method delivers 3-iodo-6-methoxy-1-methyl-1H-indazole in 92% isolated yield. Alternative reagents like NaH/CH₃I in THF show lower selectivity (N1:N2 = 75:25) due to reduced chelation [8].
Protection-deprotection sequences are often essential. For example, THP protection of N1 enables directed C3 metalation/iodination; subsequent acid-catalyzed THP removal (p-TsOH, ethanol) and N1-remethylation provide the target compound without affecting C6-methoxy or C3-iodo groups [4].
The C3–I bond in 3-iodo-6-methoxy-1-methyl-1H-indazole undergoes efficient palladium-catalyzed cross-coupling, enabling access to advanced intermediates for pharmaceuticals and agrochemicals. Key reactions include:
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-6-methoxy-1-methyl-1H-indazole
Reaction Type | Coupling Partner | Catalyst System | Conditions | Product Yield (%) |
---|---|---|---|---|
Suzuki–Miyaura | 4-MeOC₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C, 12 h | 94 |
Sonogashira | PhC≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 60°C, 6 h | 91 |
Buchwald–Hartig Amination | Morpholine | Pd₂(dba)₃, XantPhos, t-BuONa | Toluene, 100°C, 24 h | 85 |
Carbonylative Amidation | Piperidine | Pd(dppf)Cl₂, DBU, CO (1 atm) | DMF, 100°C, 18 h | 78 |
Continuous-flow variants enhance reaction safety and efficiency. For example, a packed-bed reactor with immobilized Pd nanoparticles facilitates Suzuki coupling with residence times under 10 minutes and near-quantitative yields, enabling telescoped synthesis of indazole derivatives [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0